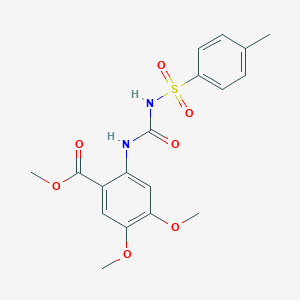
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is an organic compound with a complex structure that includes methoxy groups, a sulfonyl group, and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-((4-methylphenyl)sulfonyl)carbamoyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate: This compound itself.
Methyl 4,5-dimethoxy-2-((N-methyl-N-((4-methylphenyl)sulfonyl)glycyl)amino)benzoate: A similar compound with a glycyl group instead of a carbamoyl group.
1,2-Dimethoxy-4-((N-((4-methylphenyl)sulfonyl)amino)carbonyl)benzene: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-11-5-7-12(8-6-11)28(23,24)20-18(22)19-14-10-16(26-3)15(25-2)9-13(14)17(21)27-4/h5-10H,1-4H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSCKPLKVDNUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(5-CHLORO-2-METHYLPHENYL)-3-(4-CHLOROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B430487.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B430488.png)
![1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2-thiocyanato-ethanone](/img/structure/B430491.png)
![1-(2,5-Dichlorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B430495.png)
![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B430496.png)
![3-[(4-Methyl-2-pyrimidinyl)sulfanyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B430497.png)
![1-(4-Methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B430498.png)

![N-[4-[(4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide](/img/structure/B430502.png)
![4-[(4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B430505.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-propoxyaniline](/img/structure/B430506.png)
![4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B430507.png)
![4,4,7-trimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B430508.png)
![8-ethoxy-4,4-dimethyl-N-(4-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B430509.png)
